molecular formula C13H17NO B7595970 N-(1-phenylcyclopentyl)acetamide

N-(1-phenylcyclopentyl)acetamide

Cat. No. B7595970
M. Wt: 203.28 g/mol
InChI Key: NXXCDPQDUSCZSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-phenylcyclopentyl)acetamide, also known as N-phenylcyclopentylacetamide (commonly referred to as "PCA"), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. PCA is a member of the arylcyclohexylamine class of compounds and is structurally related to phencyclidine (PCP) and ketamine.

Mechanism of Action

The mechanism of action of PCA is not fully understood, but it is believed to involve the modulation of glutamate and dopamine neurotransmitter systems. PCA has been shown to inhibit the reuptake of dopamine and to increase the release of glutamate in the prefrontal cortex. This leads to an increase in the activity of excitatory neurons and may contribute to the psychotropic effects of PCA.
Biochemical and Physiological Effects
PCA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and to inhibit the reuptake of dopamine in the prefrontal cortex. PCA has also been shown to increase the release of glutamate in the prefrontal cortex. These effects may contribute to the psychotropic effects of PCA, including altered perception, hallucinations, and dissociation.

Advantages and Limitations for Lab Experiments

PCA has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity yield. PCA has also been shown to have a high affinity for the NMDA receptor and the sigma-1 receptor, making it a potential candidate for the treatment of neurological disorders. However, there are also limitations to the use of PCA in lab experiments. It has a short half-life, which can make it difficult to study its long-term effects. Additionally, PCA has been shown to have a high potential for abuse, which may limit its use in certain research settings.

Future Directions

There are several future directions for research on PCA. One potential direction is the development of PCA derivatives that have improved pharmacokinetic properties and reduced potential for abuse. Another direction is the investigation of the potential therapeutic applications of PCA in the treatment of neurological disorders such as Alzheimer's disease and depression. Finally, research could be conducted to further elucidate the mechanism of action of PCA and its effects on glutamate and dopamine neurotransmitter systems.
Conclusion
In conclusion, N-(1-phenylcyclopentyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. PCA has been shown to have an affinity for the NMDA receptor and the sigma-1 receptor, which makes it a potential candidate for the treatment of neurological disorders. PCA has several advantages for use in lab experiments, but there are also limitations to its use. Future research directions include the development of PCA derivatives, investigation of its therapeutic applications, and further elucidation of its mechanism of action.

Synthesis Methods

PCA can be synthesized using a variety of methods, including the reaction of cyclopentanone with phenylmagnesium bromide, followed by acetylation with acetic anhydride. Another synthesis method involves the reaction of cyclopentanone with phenylhydrazine, followed by acetylation with acetic anhydride. These methods have been optimized to produce high yields and purity of PCA.

Scientific Research Applications

PCA has been used in scientific research for its potential applications as a psychotropic drug. It has been shown to have an affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. PCA has also been shown to have an affinity for the sigma-1 receptor, which is involved in regulating cellular signaling pathways. These properties make PCA a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and depression.

properties

IUPAC Name

N-(1-phenylcyclopentyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-11(15)14-13(9-5-6-10-13)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXCDPQDUSCZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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